1-bromo-3-methylbutan-2-ol

Lipophilicity Partition coefficient Drug-likeness

1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6) is a C5 bromohydrin with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol. This compound contains both a primary bromoalkyl group and a secondary alcohol, giving it bifunctional reactivity that distinguishes it from simple alkyl bromides or monofunctional alcohols.

Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
CAS No. 1438-12-6
Cat. No. B044407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-methylbutan-2-ol
CAS1438-12-6
Molecular FormulaC5H11BrO
Molecular Weight167.04 g/mol
Structural Identifiers
SMILESCC(C)C(CBr)O
InChIInChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
InChIKeyBTPUKUMEVJBTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6): Molecular Profile and Procurement Baseline


1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6) is a C5 bromohydrin with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol . This compound contains both a primary bromoalkyl group and a secondary alcohol, giving it bifunctional reactivity that distinguishes it from simple alkyl bromides or monofunctional alcohols . It exists as a racemic mixture due to a chiral center at C2, with the (R)-enantiomer separately cataloged as CAS 95912-78-0 . The compound is typically supplied as a clear colorless oil with a purity specification of ≥95%, stored at -20°C under inert atmosphere .

Bifunctional Architecture

Primary alkyl bromide adjacent to secondary alcohol enables sequential orthogonal transformations.

Stereochemical Handle

Chiral center at C2 supports racemic or enantiopure (R)-enantiomer procurement for asymmetric synthesis workflows.

Documented Synthetic Precedent

Literature-reported precursor for racemic isopropylthiirane polymerization; applicable to polythiirane material studies.

Procurement-Grade Specification

Supplied as clear colorless oil, min. 95% purity, requiring -20°C inert-atmosphere storage for halohydrin integrity.

Why 1-Bromo-3-methylbutan-2-ol Cannot Be Interchanged with Generic Bromoalkanes or Simple Alcohols


Substituting 1-bromo-3-methylbutan-2-ol with a generic C5 bromoalkane (e.g., 2-bromo-3-methylbutane) or a simple secondary alcohol (e.g., 3-methylbutan-2-ol) fundamentally alters the synthetic trajectory. The target compound's bifunctional architecture—a primary alkyl bromide positioned adjacent to a secondary alcohol—enables sequential or orthogonal transformations that monofunctional analogs cannot replicate . For instance, the hydroxyl group can be oxidized, protected, or esterified while leaving the bromine intact for subsequent nucleophilic displacement, or the bromine can be substituted without affecting the alcohol . Crucially, the compound's specific regiochemistry (bromine at C1, hydroxyl at C2) dictates its role as the documented precursor for racemic isopropylthiirane polymerization, a niche that structurally distinct isomers like 3-bromo-2-methylbutan-2-ol do not share [1].

Property
This Compound
Generic Analog (Risk)
Functional Groups
Primary bromide + secondary alcohol (1,2-bromohydrin)
Monofunctional bromoalkane or alcohol – orthogonal reactivity lost
Regiochemistry
Bromine at C1, hydroxyl at C2 – required for thiirane cyclization
Positional isomers (e.g., 3-bromo-2-methylbutan-2-ol) alter or block cyclization path
Chirality
One stereogenic center; racemate or (R)-enantiomer available
Achiral bromoalkanes (e.g., 1-bromo-2-methylbutane) provide no stereochemical control

Quantitative Differentiation: 1-Bromo-3-methylbutan-2-ol Versus Closest Analogs


LogP and Polar Surface Area (PSA) Differentiate 1-Bromo-3-methylbutan-2-ol from Non-Alcohol Bromoalkanes

1-Bromo-3-methylbutan-2-ol exhibits a LogP of 1.40 and a PSA of 20.2 Ų . In contrast, the non-alcohol analog 2-bromo-3-methylbutane (CAS 18295-25-5) has a substantially higher LogP of 2.91 and a PSA of 0 Ų . The 52% lower LogP and presence of a hydrogen-bonding hydroxyl group confer markedly different solubility and permeability profiles, directly impacting chromatographic behavior and biological partitioning.

LogP and PSA Comparison
Cross-study comparable
Target: LogP 1.40, PSA 20.2 Ų
Comparator: LogP 2.91, PSA 0 Ų
ΔLogP = -1.51 (-52%); ΔPSA = +20.2 Ų
Lipophilicity difference alters extraction efficiency and permeability profiles.
Computed via XLogP3 / ACD/Labs Percepta; experimental validation recommended.
Lipophilicity Partition coefficient Drug-likeness

Chiral Center Enables Enantiomeric Resolution, Unlike Achiral 1-Bromo-2-methylbutane

1-Bromo-3-methylbutan-2-ol contains one stereogenic center at C2 and is commercially available as a racemate or as the resolved (R)-enantiomer (CAS 95912-78-0) . In contrast, 1-bromo-2-methylbutane (CAS 10422-35-2), a common structural isomer, is achiral (0 stereocenters) and therefore cannot serve as a chiral building block [1].

Chiral Center Presence
Head-to-head
Target: 1 stereogenic center, racemic and (R)-enantiomer forms available
Comparator: 0 stereogenic centers, achiral only
Only the target offers a stereochemical handle for asymmetric synthesis workflows.
Based on structural analysis and vendor catalogs.
Chiral synthesis Enantiomeric resolution Stereochemistry

Documented Utility in Isopropylthiirane Polymerization Distinguishes from 3-Bromo-2-methylbutan-2-ol

1-Bromo-3-methylbutan-2-ol is explicitly cited in the primary literature as a precursor for the preparation and polymerization of racemic isopropylthiirane . The structurally related 3-bromo-2-methylbutan-2-ol (CAS 2588-77-4), despite sharing the same molecular formula, lacks any documented role in this specific polymerization pathway [1].

Polymerization Precedent
Class-level inference
Target: Documented in Dumas et al. (1973) for isopropylthiirane synthesis
Comparator: No literature precedent for this transformation
Established synthetic precedent supports polythiirane material research fit.
Literature survey context; verify scope with target monomer system.
Polymer synthesis Thiirane polymerization Monomer precursor

Purity Specification and Storage Requirements Define Procurement Grade

Commercial 1-bromo-3-methylbutan-2-ol is supplied with a minimum purity specification of 95% . While this is comparable to many bromoalkane analogs, the compound's bifunctional nature imposes stricter storage requirements: -20°C under inert atmosphere to prevent decomposition of the halohydrin moiety . Failure to adhere to these conditions can lead to intramolecular cyclization or oxidation, compromising batch integrity.

Purity and Storage Grade
Specification review
Min. 95% purity; -20°C inert-atmosphere storage required
Cold-chain logistics required; ambient storage may compromise halohydrin integrity.
Per vendor specifications (AKSci, BOC Sciences).
Purity specification Storage stability Quality control

Validated Application Scenarios for 1-Bromo-3-methylbutan-2-ol Based on Quantitative Evidence


Asymmetric Synthesis Using Chiral 1-Bromo-3-methylbutan-2-ol Building Blocks

The chiral (R)-enantiomer of 1-bromo-3-methylbutan-2-ol (CAS 95912-78-0) is available for use in asymmetric synthesis and chiral resolution studies . Unlike the achiral comparator 1-bromo-2-methylbutane, which lacks any stereochemical utility, this compound's stereocenter enables the construction of enantiomerically enriched products [1].

Preparation and Polymerization of Racemic Isopropylthiirane

The target compound serves as a documented precursor for the synthesis and polymerization of racemic isopropylthiirane, as established in the primary literature [2]. This specific transformation exploits the 1,2-bromohydrin arrangement and is not achievable with positional isomers such as 3-bromo-2-methylbutan-2-ol [3].

Orthogonal Functionalization in Multistep Synthesis

The bifunctional nature of 1-bromo-3-methylbutan-2-ol—with a primary alkyl bromide and a secondary alcohol—enables sequential orthogonal transformations . This contrasts with monofunctional analogs like 2-bromo-3-methylbutane, which can only undergo nucleophilic substitution or elimination .

Medicinal Chemistry Scaffold with Controlled Lipophilicity

With a LogP of 1.40, the compound occupies a balanced lipophilic-hydrophilic space, unlike the highly lipophilic 2-bromo-3-methylbutane (LogP=2.91) . This property profile supports its use as a building block for drug-like molecules where excessive lipophilicity is undesirable.

Application
Selection Property
Validation Focus
Asymmetric synthesis and chiral resolution
Stereochemical control via (R)-enantiomer availability
Enantiomeric excess and chiral HPLC verification
Polythiirane material synthesis
Regiochemistry-driven thiirane cyclization precursor
Polymerization outcome and monomer conversion
Orthogonal multistep functionalization
Bifunctional bromohydrin architecture
Sequential reaction selectivity and intermediate stability
Medicinal chemistry scaffold design
Balanced LogP and hydrogen-bonding capacity
Permeability and solubility profiling in lead series

Technical Documentation Hub

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38 linked technical documents
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